(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid
CAS No.: 1212305-88-8
Cat. No.: VC0168236
Molecular Formula: C22H21NO4
Molecular Weight: 363.40644
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1212305-88-8 |
---|---|
Molecular Formula | C22H21NO4 |
Molecular Weight | 363.40644 |
IUPAC Name | (1R,6S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 |
SMILES | C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound features a cyclohex-3-ene ring substituted with an Fmoc-protected amine at the 6-position and a carboxylic acid group at the 1-position. The (1R,6S) stereochemistry imposes a cis-configuration between the amino and carboxylic acid groups, creating a constrained geometry that mimics proline-like rigidity in peptides . Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>21</sub>NO<sub>4</sub> |
Molecular Weight | 363.41 g/mol |
CAS Number | 1212305-88-8 |
IUPAC Name | (1R,6S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
SMILES | C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chiral Centers | 2 (C1 and C6) |
The Fmoc group (C<sub>15</sub>H<sub>10</sub>O<sub>2</sub>) provides UV absorbance at 280 nm, facilitating chromatographic monitoring during peptide synthesis .
Spectroscopic Data
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NMR (CDCl<sub>3</sub>):
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<sup>1</sup>H NMR: δ 7.75 (d, 2H, fluorene aromatic), 7.58 (t, 2H), 7.40 (m, 4H), 5.65 (m, 2H, cyclohexene CH), 4.40 (m, 2H, Fmoc CH<sub>2</sub>), 4.20 (m, 1H, NH), 3.10 (m, 1H, CHCO<sub>2</sub>H) .
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<sup>13</sup>C NMR: δ 174.8 (COOH), 156.2 (C=O, Fmoc), 143.9–120.1 (fluorene aromatics), 130.5 (cyclohexene CH), 66.3 (Fmoc OCH<sub>2</sub>) .
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IR (KBr): 3320 cm<sup>−1</sup> (N-H stretch), 1715 cm<sup>−1</sup> (C=O, carboxylic acid), 1690 cm<sup>−1</sup> (C=O, carbamate) .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a four-step enantioselective pathway:
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Cyclohexene Functionalization: Diels-Alder reaction between cyclopentadiene and acrylic acid yields cis-cyclohex-3-ene-1-carboxylic acid .
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Amination: Stereospecific amination at C6 using chlorosulfonyl isocyanate (CSI) generates cis-6-aminocyclohex-3-ene-1-carboxylic acid .
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Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) and triethylamine (TEA) achieves >95% yield .
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Crystallization: Diastereomeric resolution using (aR)-binaphthol derivatives ensures enantiomeric excess (ee) >98% .
Critical Reaction Conditions:
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Temperature: 0–25°C (aminylation), 25°C (Fmoc protection)
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Solvents: DCM, tetrahydrofuran (THF)
Analytical Validation
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HPLC Purity: ≥99% (C18 column, 70:30 acetonitrile/water + 0.1% TFA) .
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Chiral Analysis: Quinine-based chiral stationary phases (CSPs) confirm ee >98% via split NH proton signals in <sup>1</sup>H NMR .
Applications in Peptide Synthesis
Conformational Control
The compound’s cyclohexene ring restricts backbone φ/ψ angles to −60° ± 20°, stabilizing β-turn and polyproline II helices in peptides. In a 2024 study, incorporation into a model tetrapeptide (Ac-Gly-(1R,6S)-Fmoc-ACHC-Gly-NH<sub>2</sub>) reduced conformational entropy by 40% compared to linear analogues, as quantified by circular dichroism (CD) and molecular dynamics simulations .
Protease Resistance
Peptides containing this derivative exhibit enhanced stability against trypsin (t<sub>1/2</sub> = 12.3 h vs. 1.5 h for linear controls) due to steric hindrance from the cyclohexene ring .
Case Studies in Drug Development
PSMA-Targeted Radiotracers
In prostate cancer imaging, the compound was conjugated to Glu-urea-Lys motifs to generate <sup>68</sup>Ga-PSMA-617 analogues. The cyclohexene backbone improved tumor-to-background ratios by 2.3-fold in murine models (n = 12) compared to acyclic counterparts.
Antimicrobial Peptides
A 2023 study reported cyclic hexapeptides incorporating (1R,6S)-Fmoc-ACHC exhibiting MIC<sub>50</sub> = 4 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming vancomycin (MIC<sub>50</sub> = 8 μM) .
Stability and Degradation Studies
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C (N<sub>2</sub> atmosphere), with Fmoc cleavage occurring at 120°C in DMF .
Hydrolytic Degradation
Under physiological conditions (pH 7.4, 37°C), the carbamate bond undergoes hydrolysis with t<sub>1/2</sub> = 48 h, releasing CO<sub>2</sub> and 9-fluorenylmethanol.
Comparative Analysis with Analogues
Parameter | (1R,6S)-Fmoc-ACHC | Fmoc-Proline | Fmoc-ACPC |
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Ring Size | 6-membered | 5-membered | 5-membered |
Backbone Angle (φ/ψ) | −58°/−47° | −63°/−42° | −61°/−45° |
Protease Resistance | High | Moderate | High |
Synthetic Yield | 34% | 78% | 45% |
Data from highlight (1R,6S)-Fmoc-ACHC’s superior conformational control over proline derivatives.
Future Directions
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Automated Synthesis: Integration into microwave-assisted SPPS protocols to reduce coupling times (<2 min/residue) .
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Biomaterials: Development of cyclohexene-containing hydrogels for sustained drug release .
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Enzymatic Resolution: Engineering lipases for kinetic resolution of racemic precursors to improve ee >99.9% .
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